2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide
Overview
Description
2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a benzyl group, a fluorophenyl group, a sulfonylamino group, and a nitrophenyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of benzylamine with 4-fluorobenzenesulfonyl chloride to form benzyl-(4-fluorophenyl)sulfonylamine. This intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Alkyl or aryl halides, nucleophiles
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Reduction: 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(3-aminophenyl)acetamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 2-[benzyl-(4-fluorophenyl)sulfonylamino]acetic acid and 3-nitroaniline
Scientific Research Applications
2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s sulfonylamino group can form hydrogen bonds with amino acid residues in the enzyme’s active site, while the benzyl and fluorophenyl groups provide additional hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide
- 2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide
- 2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide
Uniqueness
Compared to its analogs, 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine’s high electronegativity and small size can enhance the compound’s ability to form strong interactions with biological targets, potentially leading to improved efficacy and selectivity.
Properties
IUPAC Name |
2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O5S/c22-17-9-11-20(12-10-17)31(29,30)24(14-16-5-2-1-3-6-16)15-21(26)23-18-7-4-8-19(13-18)25(27)28/h1-13H,14-15H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFPNZLPXVUALO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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